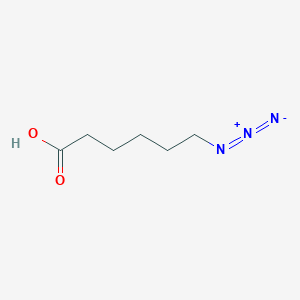

6-azidohexanoic Acid

Beschreibung

Eigenschaften

IUPAC Name |

6-azidohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORXJUUSVCJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452913 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79598-53-1 | |

| Record name | 6-azidohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Azidohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Azidohexanoic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azidohexanoic acid is a versatile bifunctional linker molecule that has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its structure incorporates a terminal carboxylic acid and an azide functional group, enabling a wide range of conjugation chemistries. This guide provides a comprehensive overview of the chemical properties, structure, and key applications of 6-azidohexanoic acid, with a focus on its role in bioconjugation through "click chemistry."

Chemical Structure and Identifiers

6-Azidohexanoic acid, also known as 6-azidocaproic acid, is a six-carbon saturated fatty acid with an azide group at the omega-position.

IUPAC Name: 6-azidohexanoic acid[1] CAS Number: 79598-53-1[1][2] Molecular Formula: C₆H₁₁N₃O₂[2][3] SMILES: C(CCC(=O)O)CCN=[N+]=[N-] InChI: InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11) InChIKey: JCORXJUUSVCJEP-UHFFFAOYSA-N

Physicochemical Properties

6-Azidohexanoic acid is typically a colorless to pale yellow oil or liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Colorless to slightly yellow oil/liquid | |

| Density | 1.074 g/mL | |

| Refractive Index (n/D) | 1.463 | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in DMSO, DMF, THF, chloroform, and dichloromethane. Soluble in ethanol (30 mg/ml) and PBS (pH 7.2, 10 mg/ml). | |

| Storage Conditions | Store at -20°C to 2-8°C, protected from light. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 6-azidohexanoic acid.

| Spectrum | Key Peaks/Shifts | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 9.70 (br, 1H, COOH), 3.27 (t, 2H, J = 7 Hz, N₃CH₂), 2.36 (t, 2H, J = 7 Hz, CH₂COOH), 1.64 (m, 4H, N₃CH₂CH₂CH₂CH₂), 1.42 (m, 2H, N₃CH₂CH₂CH₂) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 178.9, 51.2, 33.8, 28.5, 26.1, 24.2 | |

| FT-IR (cm⁻¹) | 3600-3100 (O-H stretch), 2931 (C-H stretch), 2092 (azide N≡N stretch), 1700 (C=O stretch) | |

| High-Resolution Mass Spectrometry (HRMS) | Calculated [M-H]⁻ for C₆H₁₀N₃O₂: 156.0773, Found: 156.0777 |

Experimental Protocols

Synthesis of 6-Azidohexanoic Acid

A common method for the synthesis of 6-azidohexanoic acid is through the nucleophilic substitution of a 6-halo-hexanoic acid with sodium azide.

Materials:

-

6-Bromohexanoic acid

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) and sodium azide (2 equivalents) in DMF.

-

Stir the reaction mixture at room temperature for 36 hours.

-

After the reaction is complete, add DCM and extract the mixture with water, brine, and saturated NaHCO₃ solution.

-

Combine the organic layers and dry over MgSO₄.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield 6-azidohexanoic acid as a pale yellow liquid.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

6-Azidohexanoic acid is a key reagent in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient and specific conjugation of the azide-functionalized molecule to a molecule containing a terminal alkyne.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, DNA)

-

6-Azidohexanoic acid

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Sodium ascorbate (freshly prepared solution)

-

Buffer (e.g., PBS, TEAA)

-

Anhydrous DMSO

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in an appropriate buffer (e.g., nuclease-free water for oligonucleotides) to a desired concentration (e.g., 100 µM).

-

Prepare a 10 mM stock solution of 6-azidohexanoic acid in anhydrous DMSO.

-

Prepare stock solutions of CuSO₄ (e.g., 20-100 mM in water), the copper ligand (e.g., 100-200 mM THPTA in water), and sodium ascorbate (e.g., 100-300 mM in water). It is recommended to prepare the sodium ascorbate solution fresh.

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-modified biomolecule and an excess of the 6-azidohexanoic acid stock solution (typically 4-50 equivalents).

-

In a separate tube, pre-mix the CuSO₄ solution with the THPTA or TBTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:ligand is common) and let it incubate for a few minutes.

-

Add the copper-ligand complex to the reaction mixture containing the alkyne and azide.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (typically in excess).

-

-

Reaction and Purification:

-

Allow the reaction to proceed at room temperature for 30-60 minutes or longer, depending on the specific substrates. The reaction can be protected from light.

-

Purify the resulting conjugate using methods appropriate for the biomolecule, such as ethanol precipitation for DNA, or size exclusion chromatography for proteins.

-

Applications in Research and Drug Development

The bifunctional nature of 6-azidohexanoic acid makes it a valuable linker for a variety of applications:

-

Bioconjugation: It is widely used to attach probes, such as fluorescent dyes, biotin, or other reporter molecules, to biomolecules for imaging and detection purposes.

-

Drug Delivery: 6-Azidohexanoic acid can be used to link therapeutic agents to targeting moieties, such as antibodies or peptides, to create targeted drug delivery systems.

-

Surface Modification: The carboxylic acid group can be used to anchor the molecule to amine-functionalized surfaces, while the azide group remains available for subsequent "clicking" of other molecules.

-

Polymer Chemistry: It can be incorporated into polymer chains to create functional materials with specific properties.

Signaling Pathways and Experimental Workflows

While 6-azidohexanoic acid is not typically a direct participant in signaling pathways, it is a critical tool for studying them. For example, it can be used to attach probes to proteins or other biomolecules to visualize their localization and interactions within a cell. The following diagrams illustrate the logical workflow of its application in bioconjugation.

Caption: Workflow for labeling a biomolecule using 6-azidohexanoic acid.

The first step involves the activation of the carboxylic acid of 6-azidohexanoic acid, often using carbodiimide chemistry (e.g., with EDC and NHS), to form a more reactive intermediate. This activated ester then readily reacts with a primary amine on a biomolecule to form a stable amide bond, resulting in an azide-labeled biomolecule. Finally, the azide group on the biomolecule can be "clicked" to a probe molecule containing a terminal alkyne via a copper(I)-catalyzed cycloaddition reaction.

Caption: The core mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This diagram illustrates the fundamental principle of the click chemistry reaction, where an azide and a terminal alkyne react in the presence of a copper(I) catalyst to form a stable triazole linkage, covalently connecting the two molecules.

Safety Information

6-Azidohexanoic acid is an irritant and should be handled with appropriate personal protective equipment.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

6-Azidohexanoic acid is a powerful and versatile chemical tool for researchers in various scientific disciplines. Its well-defined structure and reactivity, particularly in the context of click chemistry, have made it a staple for creating complex bioconjugates and functional materials. This guide provides the essential technical information for its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Purification of 6-Azidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methods for 6-azidohexanoic acid, a valuable bifunctional linker molecule widely employed in bioconjugation, drug delivery, and materials science. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates key workflows for clarity.

Introduction

6-Azidohexanoic acid is a versatile chemical tool featuring a terminal carboxylic acid and an azide moiety. The carboxylic acid allows for straightforward conjugation to amine-containing molecules, while the azide group enables highly specific and efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality makes it an essential building block for the construction of complex bioconjugates, functionalized polymers, and targeted drug delivery systems. This guide focuses on the most common and reliable methods for its laboratory-scale synthesis and purification.

Synthesis of 6-Azidohexanoic Acid

The most prevalent synthetic strategies for 6-azidohexanoic acid involve the nucleophilic substitution of a 6-halohexanoic acid with an azide salt. The choice of starting material, either 6-bromohexanoic acid or 6-chlorohexanoic acid, influences reaction times and conditions.

Synthesis from 6-Bromohexanoic Acid

This is a widely used and efficient method for producing 6-azidohexanoic acid. The higher reactivity of the bromide leaving group allows for milder reaction conditions compared to the chloro-analogue.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-bromohexanoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of water and a co-solvent.

-

Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 3-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If DMF is used as the solvent, it is typically removed under reduced pressure.

-

The residue is then taken up in water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

The aqueous solution is extracted with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude 6-azidohexanoic acid.

Synthesis from 6-Chlorohexanoic Acid

While 6-chlorohexanoic acid is often a more cost-effective starting material, its lower reactivity necessitates more forcing reaction conditions.

Reaction Scheme:

Experimental Protocol:

-

In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, dissolve 6-chlorohexanoic acid (1.0 eq) in a polar aprotic solvent like DMF.

-

Add sodium azide (NaN₃, 1.5-3.0 eq) to the solution.

-

Heat the reaction mixture to a higher temperature, typically 90-110 °C, and stir for an extended period, often 16-24 hours.

-

Monitor the reaction progress using TLC.

-

The work-up procedure is analogous to the one described for the synthesis from 6-bromohexanoic acid, involving solvent removal, acidification, extraction, washing, drying, and concentration.

Purification of 6-Azidohexanoic Acid

The crude product obtained from the synthesis typically contains unreacted starting material, salts, and solvent residues. Therefore, a thorough purification is crucial to obtain high-purity 6-azidohexanoic acid suitable for sensitive downstream applications.

Extraction

As detailed in the synthesis protocols, extraction is a fundamental purification step. Acidification of the aqueous solution protonates the carboxylic acid, rendering it more soluble in organic solvents and enabling its separation from inorganic salts.

Column Chromatography

For obtaining highly pure 6-azidohexanoic acid, column chromatography is a common and effective method.

Experimental Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude 6-azidohexanoic acid in a minimal amount of the mobile phase or a compatible solvent.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of ethyl acetate in hexane. A typical gradient starts with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increases to elute the more polar product.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-azidohexanoic acid.

Recrystallization

While less commonly detailed in the literature for this specific compound, which often presents as an oil at room temperature, recrystallization can be a viable purification method if the crude product is a solid or can be induced to crystallize. The choice of solvent is critical and requires that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of hexane and a more polar co-solvent like ethyl acetate or diethyl ether could be explored.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of 6-azidohexanoic acid.

Table 1: Comparison of Synthesis Methods for 6-Azidohexanoic Acid

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromohexanoic Acid | Sodium Azide | DMF | 85 | 3 | 80 | |

| 6-Bromohexanoic Acid | Sodium Azide | DMF | Room Temp. | 36 | 79 | [1] |

| 6-Bromohexanoic Acid | Sodium Azide | Water/Ether | Reflux | 6 | 83.6 | [2] |

| 6-Chlorohexanoic Acid | Sodium Azide | DMF | 80 | 16 | Not specified | [3] |

Table 2: Physicochemical and Analytical Data of 6-Azidohexanoic Acid

| Property | Value |

| Molecular Formula | C₆H₁₁N₃O₂ |

| Molecular Weight | 157.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, ppm) | δ 9.70 (br, 1H), 3.27 (t, 2H), 2.36 (t, 2H), 1.64 (m, 4H), 1.42 (m, 2H)[1] |

| ¹³C NMR (CDCl₃, ppm) | δ 178.9, 51.2, 33.8, 28.5, 26.1, 24.2 |

| FT-IR (cm⁻¹) | 3600-3100 (O-H), 2931 (C-H), 2092 (N₃), 1700 (C=O) |

| HRMS (m/z) | [M-H]⁻ calculated for C₆H₁₀N₃O₂: 156.0773, found: 156.0777 |

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes.

Conclusion

The synthesis of 6-azidohexanoic acid from 6-bromohexanoic acid or 6-chlorohexanoic acid is a robust and well-established process. The choice of starting material will depend on a balance of reactivity, reaction time, and cost. Proper purification, typically involving extraction and column chromatography, is essential to obtain a high-purity product suitable for demanding applications in research and development. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and purify this important chemical linker.

References

Solubility Profile of 6-Azidohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-azidohexanoic acid in various common laboratory solvents. Understanding the solubility of this versatile linker molecule is critical for its effective application in bioconjugation, click chemistry, and drug delivery systems. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the key factors influencing its solubility.

Quantitative Solubility Data

The solubility of 6-azidohexanoic acid has been determined in several organic solvents and an aqueous buffer. The following table summarizes the available quantitative data to facilitate solvent selection for various experimental and developmental needs.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |

| Dimethylformamide (DMF) | 30 | Not Specified | [1] |

| Dimethyl sulfoxide (DMSO) | 30, 200 | Not Specified | [1][2] |

| Ethanol | 30 | Not Specified | [1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | Not Specified | [1] |

In addition to the quantitative data, 6-azidohexanoic acid is reported to be soluble in tetrahydrofuran (THF), chloroform, and dichloromethane. There are conflicting qualitative reports for its solubility in chloroform and methanol, with some sources describing it as "soluble" and others as "slightly soluble". This underscores the importance of empirical determination for specific applications.

Factors Influencing Solubility

The solubility of 6-azidohexanoic acid is governed by its molecular structure, which features a polar carboxylic acid head, a nonpolar hexanoic acid carbon chain, and a polar azide tail. The interplay of these features dictates its interaction with different solvents.

Caption: Logical diagram of factors affecting 6-azidohexanoic acid solubility.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the equilibrium solubility of 6-azidohexanoic acid in a solvent of interest. This method is considered a gold standard for its accuracy and reliability.

1. Materials:

-

6-Azidohexanoic Acid

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 6-azidohexanoic acid to a glass vial. The excess solid should be clearly visible.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). The solution should remain saturated with undissolved solid present.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

Centrifuge the vial at a moderate speed to further pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 6-azidohexanoic acid of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample solution using the same HPLC method.

-

Determine the concentration of 6-azidohexanoic acid in the diluted sample by interpolating from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

3. Data Reporting:

The solubility should be reported in mg/mL or mol/L at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 6-azidohexanoic acid.

Caption: Workflow for the shake-flask solubility determination method.

References

An In-depth Technical Guide to the Mechanism of Action of 6-Azidohexanoic Acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 6-azidohexanoic acid in two pivotal click chemistry reactions: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by detailing the underlying principles, quantitative data, and experimental protocols associated with this versatile chemical tool.

Introduction to 6-Azidohexanoic Acid in Click Chemistry

6-Azidohexanoic acid is a widely utilized bifunctional linker in the realm of bioconjugation and chemical biology. Its structure features a terminal azide group, which is a key participant in "click" reactions, and a carboxylic acid moiety that can be readily activated (e.g., as an N-hydroxysuccinimide [NHS] ester) for covalent attachment to primary amines on biomolecules such as proteins, peptides, and modified nucleic acids. The azide group is exceptionally stable under most biological conditions and does not typically react with endogenous functional groups, making it a bioorthogonal handle for specific chemical modifications.

This guide will explore the two primary bioorthogonal reactions where 6-azidohexanoic acid serves as a key reagent:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction that proceeds rapidly due to the ring strain of a cyclooctyne reaction partner.

-

Staudinger Ligation: A reaction between an azide and a phosphine to form a stable amide bond.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a cornerstone of copper-free click chemistry, enabling the conjugation of molecules in living systems without the need for a cytotoxic copper catalyst. The reaction is a [3+2] cycloaddition between an azide and a strained alkyne, typically a cyclooctyne derivative, to form a stable triazole linkage.

Mechanism of Action

The driving force for the SPAAC reaction is the significant ring strain of the cyclooctyne. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed at physiological temperatures and in aqueous environments. The mechanism involves a concerted, 1,3-dipolar cycloaddition where the azide and the alkyne react to form a triazole ring in a single step.

The general mechanism can be visualized as follows:

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC reactions are typically described by second-order rate constants (k₂), which are highly dependent on the structure of the cyclooctyne. While specific kinetic data for 6-azidohexanoic acid is not always explicitly reported, the reactivity is expected to be similar to other primary alkyl azides like benzyl azide. The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl azide, which serves as a good proxy for the reactivity of 6-azidohexanoic acid.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with Benzyl Azide | Reference(s) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | [1][2] |

| Dibenzoannulated cyclooctyne | DIBO | ~0.17 | [2] |

| Bicyclononyne | BCN | ~0.14 | [2] |

| Azabenzocyclooctyne | ADIBO | ~0.90 (with primary azide) | [1] |

Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature. The reactivity of sterically demanding dibenzocyclooctynes like ADIBO can decrease significantly with sterically hindered tertiary azides.

Experimental Protocol: Labeling a Protein with 6-Azidohexanoic Acid NHS Ester followed by SPAAC

This protocol describes a general two-step procedure for labeling a protein with 6-azidohexanoic acid NHS ester and subsequent conjugation to a cyclooctyne-containing molecule (e.g., a fluorophore).

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

6-Azidohexanoic acid N-hydroxysuccinimide ester (Azido-NHS ester)

-

Dimethylsulfoxide (DMSO)

-

Cyclooctyne-functionalized molecule (e.g., DBCO-Fluorophore)

-

Desalting column or dialysis cassette

Procedure:

Step 1: Azide Labeling of the Protein

-

Prepare Protein Solution: Dissolve the protein in a buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Prepare Azido-NHS Ester Stock Solution: Dissolve the Azido-NHS ester in DMSO to a final concentration of 10 mM.

-

Labeling Reaction: Add a 10-20 fold molar excess of the Azido-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should not exceed 10%.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted Azido-NHS ester using a desalting column or by dialysis against the desired buffer.

Step 2: SPAAC Conjugation

-

Prepare Cyclooctyne Reagent: Dissolve the cyclooctyne-functionalized molecule in DMSO to a suitable stock concentration.

-

Conjugation Reaction: Add a 2-5 fold molar excess of the cyclooctyne reagent to the azide-labeled protein solution.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C. The reaction time may need to be optimized depending on the specific cyclooctyne and protein.

-

Purification: Remove the excess cyclooctyne reagent using a desalting column or dialysis.

-

Characterization: The final conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if a fluorophore is used).

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine. This reaction results in the formation of a stable amide bond.

Mechanism of Action

The Staudinger ligation proceeds through a two-step mechanism. First, the phosphine attacks the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an aza-ylide (or iminophosphorane). In the presence of an intramolecular electrophilic trap, such as an ester, the aza-ylide undergoes an intramolecular cyclization to form a five-membered ring intermediate. This intermediate then hydrolyzes to yield the final amide product and a phosphine oxide byproduct.

In the "traceless" version of the Staudinger ligation, the phosphine reagent is designed to be expelled during the reaction, leaving no residual atoms in the final product.

References

A Comprehensive Technical Guide to the Safe Handling of 6-Azidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for 6-azidohexanoic acid. Given its utility in bioconjugation, click chemistry, and drug development, a thorough understanding of its properties and potential hazards is critical for ensuring laboratory safety.[1][2][3] This document outlines the physical and chemical properties, stability, handling and storage procedures, emergency protocols, and disposal methods for 6-azidohexanoic acid.

Compound Identification and Properties

6-Azidohexanoic acid is a versatile linker molecule utilized in a variety of scientific applications.[1][2] It contains a terminal azide group, which allows for its use in bioorthogonal reactions such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a carboxylic acid group for conjugation to primary amines.

Table 1: Physicochemical Properties of 6-Azidohexanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N₃O₂ | |

| Molecular Weight | 157.17 g/mol | |

| CAS Number | 79598-53-1 | |

| Appearance | Colorless to pale yellow oil or liquid | |

| Density | 1.074 g/mL | |

| Solubility | Soluble in water and common organic solvents such as DMF, DMSO, and Ethanol. | |

| Odor | Pungent |

Hazard Identification and Stability

While some safety data sheets classify 6-azidohexanoic acid as a non-hazardous substance, it is crucial to recognize the potential hazards associated with the azide functional group. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.

Table 2: GHS Hazard Classification for 6-Azidohexanoic Acid

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 11040949

Thermal Stability of Organic Azides

For 6-azidohexanoic acid (C₆H₁₁N₃O₂), the C/N ratio is 6/3 = 2.

General Stability Guidelines for Organic Azides:

-

C/N Ratio > 3: Generally considered the safest to handle and can often be isolated and stored in pure form.

-

1 < C/N Ratio < 3: Can be synthesized and isolated but should be handled with caution, stored at low temperatures, and in solution if possible.

-

C/N Ratio < 1: Should not be isolated and should only be handled as dilute solutions in situ.

Based on its C/N ratio of 2, 6-azidohexanoic acid falls into the category that requires careful handling and storage. It is stable at room temperature but will decompose upon heating, releasing toxic gases. It is also noted to be light-sensitive.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with 6-azidohexanoic acid.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat must be worn.

Engineering Controls

-

All work with 6-azidohexanoic acid should be conducted in a well-ventilated chemical fume hood.

-

A safety shield or blast shield is recommended, especially when heating the compound or running reactions at a larger scale.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Do not use metal spatulas or magnetic stir bars with metal cores, as azides can form explosive heavy metal azides. Use plastic or ceramic-coated spatulas.

-

Avoid grinding, scratching, or subjecting the material to friction.

-

Do not heat the compound unless it is in a dilute solution and behind a blast shield.

-

Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).

-

Avoid contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts, which can form shock-sensitive explosive salts.

-

Do not mix with halogenated solvents like dichloromethane or chloroform, as this can form explosive di- and tri-azidomethane.

Storage

-

Store in a cool, dark, and well-ventilated area. Recommended storage temperatures range from 2-8°C to as low as -18°C.

-

Keep the container tightly sealed.

-

Store away from incompatible materials such as acids, heavy metals, and oxidizing agents.

-

Store in plastic or amber glass containers to protect from light. Do not store on metal shelves.

Caption: Workflow for the safe handling and storage of 6-azidohexanoic acid.

Emergency Procedures

Spills

-

Small Spill (in a fume hood):

-

Alert others in the area.

-

Absorb the spill with an inert material like vermiculite or sand. Do not use combustible materials.

-

Carefully collect the absorbed material into a non-metal container.

-

Decontaminate the spill area with a 10% sodium carbonate solution or a pH > 9 buffer solution, followed by 70% ethanol.

-

Collect all cleanup materials in a labeled hazardous waste container.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Prevent entry to the area.

-

Contact your institution's emergency response team (e.g., Environmental Health & Safety).

-

Personal Exposure

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Provide the Safety Data Sheet (SDS) to emergency responders and medical personnel.

Caption: Emergency response workflow for spills and personal exposure.

Decontamination and Disposal

Proper decontamination and disposal are critical to prevent the formation of explosive metal azides in plumbing and to ensure the safety of waste handlers.

Experimental Protocol: Decontamination of Glassware

-

Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) to remove the bulk of the organic azide. Collect this rinse as hazardous waste.

-

Decontamination Soak: Prepare a decontaminating solution. While several methods exist, one common approach involves chemical reduction. For example, a freshly prepared 10% sodium thiosulfate solution can be used to soak the glassware for several hours to reduce the azide.

-

Final Cleaning: After the decontamination soak, wash the glassware with soap and water as usual.

Waste Disposal

-

NEVER dispose of azide-containing waste down the drain. This can lead to the formation of explosive metal azides in the plumbing.

-

All azide-containing waste, including solutions, contaminated solids, and rinsates, must be collected in a designated, clearly labeled hazardous waste container.

-

The waste container should be made of plastic or glass, not metal.

-

Keep azide waste streams separate from acidic waste, heavy metal waste, and halogenated solvent waste.

-

Maintain the pH of aqueous azide waste above 9 to prevent the formation of hydrazoic acid.

Experimental Protocol: Chemical Deactivation of Dilute Azide Waste

For dilute aqueous solutions of azides (typically <5%), chemical deactivation can be performed in a fume hood by trained personnel. A common method is treatment with nitrous acid, which is generated in situ.

Materials:

-

Aqueous azide waste solution

-

20% aqueous solution of sodium nitrite (NaNO₂)

-

20% aqueous solution of a weak acid (e.g., acetic acid)

-

Stir plate and stir bar

-

Reaction flask with an addition funnel

Procedure:

-

Place the azide waste solution in the reaction flask and begin stirring.

-

Slowly add an excess of the 20% sodium nitrite solution.

-

Using the addition funnel, slowly add the 20% acetic acid solution. This will generate nitrous acid, which destroys the azide, producing nitrogen gas. The reaction should be monitored for gas evolution.

-

Continue stirring for several hours after gas evolution ceases to ensure the complete destruction of the azide.

-

The final solution can then be neutralized and disposed of according to institutional guidelines for non-hazardous aqueous waste.

Caption: Decision workflow for the proper disposal of azide-containing waste.

References

6-azidohexanoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical specifications for 6-azidohexanoic acid, a key reagent in bioconjugation and click chemistry. Its bifunctional nature, featuring a terminal azide group and a carboxylic acid, makes it an invaluable linker for modifying proteins, labeling molecules, and synthesizing complex bioconjugates.

Physicochemical Properties

The fundamental chemical data for 6-azidohexanoic acid is summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 79598-53-1 | [1][2][3][4][5] |

| Molecular Weight | 157.17 g/mol | |

| Molecular Formula | C₆H₁₁N₃O₂ | |

| Purity | ≥95% to ≥98% (Varies by supplier) | |

| Appearance | Colorless to slightly pale yellow liquid | |

| Density | 1.074 g/mL |

Chemical Structure and Reactivity

6-Azidohexanoic acid is a versatile linker molecule. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds. The azide group facilitates covalent ligation with alkyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

Caption: Logical relationship of 6-azidohexanoic acid to its identifiers and reactive functionalities.

Experimental Protocols

This section is intended to house detailed experimental methodologies. As this guide focuses on the fundamental properties of 6-azidohexanoic acid, specific experimental protocols are not included. Researchers should refer to established literature for detailed procedures on bioconjugation and click chemistry reactions. Common applications include its use as a linker to acylate one compound, creating a derivative that can then be joined to another molecule via click chemistry.

References

introduction to bioconjugation using azide linkers

An In-depth Technical Guide to Bioconjugation Using Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has become an indispensable tool in chemical biology, drug development, and materials science.[1] At the heart of many modern bioconjugation strategies lies "click chemistry," a concept introduced by K. Barry Sharpless in 2001 that describes reactions that are rapid, selective, high-yielding, and biocompatible.[2] Among the most prominent of these are the azide-alkyne cycloaddition reactions, which form a stable triazole linkage.[2] Azide linkers, due to their small size and bioorthogonal nature, are central to these transformations, allowing for the precise modification of biomolecules without interfering with their native functions.[2][3] This technical guide provides an in-depth exploration of bioconjugation using azide linkers, focusing on the core principles, experimental protocols, and quantitative data to aid researchers in this field.

Core Principles: The Chemistry of Azide Linkers

The utility of azide linkers is primarily demonstrated through their participation in highly specific and efficient cycloaddition reactions with alkynes. The two main forms of this chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, which is catalyzed by a copper(I) species. This reaction proceeds rapidly under mild conditions, including at room temperature and in aqueous solutions, to form exclusively the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst is typically generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) with the addition of a reducing agent such as sodium ascorbate. The rate of the CuAAC reaction is significantly accelerated compared to the uncatalyzed version, by a factor of up to 10⁷ to 10⁸. To prevent cellular damage from copper ions and to stabilize the Cu(I) oxidation state, ligands like tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with the copper catalyst in CuAAC, particularly for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. SPAAC is a bioorthogonal reaction that does not require a metal catalyst. The reaction is driven by the high ring strain of a cyclooctyne, which significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed at physiological temperatures. While SPAAC avoids the issue of catalyst toxicity, it generally has slower reaction kinetics compared to CuAAC. Additionally, the cyclooctyne reagents can be bulky, which may introduce steric hindrance.

Data Presentation: Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, with considerations for reaction speed, biocompatibility, and the potential for side reactions. The following tables summarize key quantitative data for these two methods.

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |

| Reaction Rate (k₂) | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |

| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if unstable |

| Table 1: General Comparison of CuAAC and SPAAC. |

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DIBO | 0.3 | Good stability and reactivity |

| DBCO | 0.6 | High reactivity, commonly used |

| BCN | 0.1 - 0.5 | Bicyclic, good balance of stability and reactivity |

| DIFO | 4.2 | High reactivity due to fluorine substitution |

| Table 2: Comparison of Common Cyclooctynes for Live-Cell SPAAC. |

Experimental Protocols

Detailed methodologies for key bioconjugation experiments using azide linkers are provided below.

Protocol 1: General Procedure for CuAAC Labeling of a Protein

Objective: To conjugate an azide-modified small molecule to an alkyne-functionalized protein.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized probe (e.g., a fluorescent dye)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

THPTA stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO (for dissolving hydrophobic probes)

-

Purification system (e.g., size-exclusion chromatography (SEC) column)

Methodology:

-

Preparation of Reagents:

-

Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 10-50 µM.

-

Dissolve the azide-functionalized probe in DMSO to create a 10 mM stock solution.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired volume of the protein solution.

-

Add the azide-functionalized probe to the protein solution to a final concentration that is a 2-10 fold molar excess over the protein.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this mixture stand for 1-2 minutes.

-

-

Initiation of the Click Reaction:

-

Add the catalyst premix to the protein/probe solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the conjugated protein using an SEC column to remove excess reagents and the catalyst.

-

Collect the fractions containing the protein conjugate.

-

-

Characterization:

-

Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight.

-

Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.

-

Protocol 2: General Procedure for SPAAC Labeling of Live Cells

Objective: To metabolically label cell surface glycoproteins with an azido-sugar and then visualize them using a DBCO-conjugated fluorophore.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear staining

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling:

-

Culture the cells to the desired confluency.

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add the Ac₄ManNAz stock solution to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂).

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

-

-

Imaging:

-

Replace the PBS with an appropriate imaging medium.

-

Visualize the fluorescently labeled cells using a fluorescence microscope with the appropriate filter sets.

-

Conclusion

Bioconjugation using azide linkers through CuAAC and SPAAC reactions offers a powerful and versatile platform for researchers in life sciences and drug development. The choice between the catalyzed and strain-promoted methods depends on the specific experimental context, with CuAAC providing faster kinetics and SPAAC offering superior biocompatibility for live-cell and in vivo studies. The 1,2,3-triazole linkage formed is stable under various physiological conditions, making it an ideal covalent tether. As the field continues to evolve with the development of new linkers and more efficient catalysts and strained alkynes, the applications of azide-based bioconjugation are expected to expand even further, enabling the creation of novel diagnostics, therapeutics, and research tools.

References

The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing molecular synthesis across various scientific disciplines, including drug discovery, materials science, and chemical biology.[1] Its remarkable efficiency, specificity, and biocompatibility have established it as an indispensable tool for the rapid and reliable construction of complex molecular architectures.[2] This technical guide provides an in-depth exploration of the core principles of CuAAC, offering a comprehensive overview of its mechanism, quantitative data, and detailed experimental protocols to empower researchers in harnessing the full potential of this powerful ligation chemistry.

Core Principles and Mechanism

The CuAAC reaction is a highly efficient and regioselective transformation that joins an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] This reaction represents a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst accelerates the reaction rate by a staggering 10⁷ to 10⁸ fold, allowing the reaction to proceed rapidly at room temperature with exceptional control over the product's regiochemistry.

The catalytic cycle of CuAAC, supported by extensive experimental and computational evidence, is initiated by the coordination of the copper(I) catalyst to the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide intermediate. The azide then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonation to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing the cycle to continue.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is a key attribute, with yields often being quantitative. The choice of catalyst, ligand, solvent, and reaction conditions can influence the outcome. Below is a summary of typical yields obtained under various conditions.

| Azide Substrate | Alkyne Substrate | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Azide | Phenylacetylene | CuSO₄/NaAsc | THPTA | t-BuOH/H₂O (1:1) | 25 | 1 | >95 |

| 3-Azido-7-hydroxycoumarin | Propargyl Alcohol | CuI | None | DMF | 25 | 4 | 98 |

| Azido-functionalized Peptide | Alkyne-modified Fluorophore | CuSO₄/NaAsc | TBTA | H₂O/DMSO | 25 | 2 | >90 |

| Polystyrene-Azide | Propargyl Ether | Cu/C | None | Toluene | 80 | 12 | 92 |

Table 1: Representative Yields for CuAAC Reactions. Note: Yields can vary based on specific substrate structures and reaction scale. THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine, TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.

Key Experimental Protocols

The robustness of the CuAAC reaction allows for a wide range of experimental setups. The following are detailed protocols for common applications.

Protocol 1: General Procedure for Solution-Phase CuAAC

This protocol is suitable for the synthesis of small molecules.

Materials:

-

Azide (1.0 equiv)

-

Terminal alkyne (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

-

Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation of a Protein with a Fluorescent Probe

This protocol is designed for the labeling of biomolecules.

Materials:

-

Alkyne-modified protein (e.g., 1 mg/mL in PBS)

-

Azide-functionalized fluorescent probe (2-5 equiv)

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in H₂O)

-

Sodium ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)

-

Aminoguanidine hydrochloride solution (e.g., 100 mM in H₂O)

Procedure:

-

To the solution of the alkyne-modified protein, add the azide-functionalized fluorescent probe.

-

In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. Allow this mixture to stand for 1-2 minutes.

-

Add the aminoguanidine solution to the protein-probe mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed immediately by the catalyst premix.

-

Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

-

The labeled protein can be purified from excess reagents using size exclusion chromatography or dialysis.

Conclusion

The Copper-Catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a cornerstone of modern chemical synthesis. Its high efficiency, exquisite regioselectivity, and operational simplicity make it an exceptionally powerful tool for researchers across numerous fields. By understanding the fundamental principles of the CuAAC reaction and employing optimized experimental protocols, scientists can continue to push the boundaries of molecular design and innovation in drug development and beyond.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 6-Azidohexanoic Acid NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of proteins with 6-azidohexanoic acid N-hydroxysuccinimide (NHS) ester. This reagent is a valuable tool for introducing an azide functional group onto proteins, which can then be used for subsequent bioorthogonal "click chemistry" reactions.[1][2] This two-step labeling strategy offers a versatile method for attaching a wide range of reporter molecules, such as fluorophores, biotin, or drug molecules, to proteins for various research and drug development applications.[1][2]

Principle of the Method

The protein labeling process using 6-azidohexanoic acid NHS ester involves two primary stages:

-

Amine-reactive Labeling: The NHS ester functionality of the reagent reacts with primary amines on the protein, predominantly the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1] This reaction forms a stable, covalent amide bond and occurs optimally at a slightly alkaline pH (7-9).

-

Bioorthogonal Click Chemistry: The introduced azide group serves as a handle for a highly specific and efficient "click chemistry" reaction. This typically involves either a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) to conjugate an alkyne-containing molecule of interest to the azide-labeled protein.

Materials and Reagents

| Reagent | Supplier (Example) | Notes |

| 6-Azidohexanoic Acid NHS Ester | Various | Can be obtained as a standard reagent or a water-soluble sulfo-NHS ester. The sulfo-NHS ester is recommended for reactions in fully aqueous buffers. Store desiccated at -20°C. |

| Protein of Interest | N/A | Must contain accessible primary amines (lysine residues or N-terminus). The protein solution should be free of amine-containing buffers (e.g., Tris) and stabilizers like bovine serum albumin (BSA) or sodium azide. |

| Reaction Buffer | N/A | 0.1 M sodium bicarbonate buffer (pH 8.0-9.0) or phosphate-buffered saline (PBS, pH 7.2-7.4). The choice of buffer may depend on the pH sensitivity of the protein. |

| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | For dissolving the 6-azidohexanoic acid NHS ester. Ensure the solvent is of high purity and amine-free. |

| Desalting Column or Dialysis Cassette | Various | For removal of excess, unreacted labeling reagent. |

| Protein Assay Reagent (e.g., BCA) | Various | For determining the concentration of the labeled protein. |

| Alkyne-containing Reporter Molecule | Various | For the subsequent click chemistry reaction (e.g., alkyne-fluorophore, alkyne-biotin). |

| Click Chemistry Reagents (for CuAAC) | Various | Copper(II) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA). |

Experimental Protocols

Protocol 1: Azide Labeling of Proteins

This protocol outlines the general procedure for labeling a protein with 6-azidohexanoic acid NHS ester. Optimization may be required for specific proteins and desired degrees of labeling.

1. Preparation of Reagents:

-

Protein Solution: Prepare the protein solution at a concentration of 5-20 mg/mL in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

6-Azidohexanoic Acid NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO.

2. Labeling Reaction:

-

Calculate Reagent Volume: Determine the desired molar excess of the 6-azidohexanoic acid NHS ester. A starting point of a 10- to 40-fold molar excess is recommended. The optimal ratio may need to be determined empirically.

-

Reaction Incubation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume. Incubate the reaction for 1-4 hours at room temperature or overnight on ice. Protect the reaction from light if the downstream application is light-sensitive.

3. Purification of the Azide-Labeled Protein:

-

Remove the unreacted 6-azidohexanoic acid NHS ester and byproducts using a desalting column or dialysis. Equilibrate the column or dialysis cassette with the desired storage buffer for the protein.

4. Characterization and Storage:

-

Determine the concentration of the azide-labeled protein using a standard protein assay.

-

The degree of labeling can be determined by methods such as mass spectrometry.

-

Store the labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

Protocol 2: Click Chemistry Conjugation (CuAAC)

This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-labeled protein via a copper-catalyzed click reaction.

1. Preparation of Reagents:

-

Azide-Labeled Protein: Prepare the protein at a final concentration of approximately 1-5 mg/mL.

-

Alkyne-Reporter Stock Solution: Prepare a 10 mM stock solution of the alkyne-containing reporter molecule (e.g., alkyne-fluorophore) in DMSO.

-

Copper Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in water.

-

Sodium Ascorbate Stock Solution: Prepare a fresh 500 mM stock solution in water.

-

THPTA Stock Solution: Prepare a 100 mM stock solution in water.

2. Click Reaction:

-

In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-reporter (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).

-

In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).

-

Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification of the Conjugated Protein:

-

Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.

4. Characterization and Storage:

-

Characterize the final conjugated protein as needed for the downstream application.

-

Store the final conjugate under appropriate conditions, protected from light if a fluorophore was used.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the protein labeling protocol. These values should be considered as starting points and may require optimization for specific applications.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 5 - 20 mg/mL | Higher concentrations can improve labeling efficiency. |

| Molar Excess of NHS Ester | 10 - 40 fold | The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. A higher excess can lead to a higher degree of labeling but may also increase the risk of protein precipitation or loss of function. |

| Reaction pH | 7.2 - 9.0 | A pH of 8.3-8.5 is often optimal. At lower pH, the reaction is slower, while at higher pH, hydrolysis of the NHS ester is more rapid. |

| Reaction Time | 1 - 4 hours at RT or overnight on ice | Longer incubation times can increase the degree of labeling. |

| Organic Solvent Concentration | < 10% (v/v) | High concentrations of organic solvents can denature proteins. |

| Alkyne-Reporter Molar Excess (Click Rxn) | 2 - 5 fold | This ensures efficient conjugation to the azide-labeled protein. |

Diagrams

Caption: Experimental workflow for labeling proteins with 6-azidohexanoic acid NHS ester.

Caption: Reaction of a primary amine on a protein with 6-azidohexanoic acid NHS ester.

References

Application Notes and Protocols for Peptide Conjugation with 6-Azidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutic and diagnostic agents. Peptide-drug conjugates (PDCs), imaging agents, and targeted delivery systems often rely on the introduction of bioorthogonal handles that allow for precise chemical ligation without interfering with the peptide's biological activity. 6-azidohexanoic acid is a versatile linker that introduces a terminal azide group onto a peptide. This azide functionality is a key component for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which are prized for their high efficiency, specificity, and biocompatibility.

These application notes provide a comprehensive guide to the conjugation of peptides with 6-azidohexanoic acid, covering both solid-phase and solution-phase methodologies. Detailed protocols for the conjugation reaction, purification of the modified peptide, and a subsequent CuAAC reaction are provided.

Data Presentation

The following tables summarize typical quantitative data for the conjugation of peptides with 6-azidohexanoic acid and the subsequent purification.

Table 1: Reaction Conditions and Yields for Peptide Conjugation with 6-Azidohexanoic Acid

| Conjugation Method | Peptide | Coupling Reagents | Molar Ratio (Peptide:Linker:Reagents) | Solvent | Reaction Time | Typical Yield | Reference |

| Solid-Phase (On-Resin) | Resin-bound peptide | DIC, OximaPure | 1 : 3 : 3: 3 | DMF | 1 hour | >95% (coupling) | [1] |

| Solution-Phase | Purified RGD peptide | EDC, NHS | 1 : 1.5 : 1.2 : 1.5 | MES Buffer, pH 6.0 | 2-4 hours | 60-80% | [2][3] |

| Solution-Phase | General Peptide | EDC, sulfo-NHS | 1 : 1.5 : 4 : 10 (over carboxyls) | Aqueous Buffer, pH 7.2-7.5 | 2 hours | ~40-70% | [2][3] |

Table 2: Exemplar RP-HPLC Purification Gradients for Azide-Modified Peptides

| Peptide Type | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Reference |

| General Peptides | C18, 5 µm, 15 cm x 2.1 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-70% B over 60 min | 0.2 mL/min | |

| RGD-based Peptides | C18, 8 µm, 250 mm x 22 mm | 0.01% TFA in Water | Acetonitrile | 30-50% B over 30 min | 10 mL/min | |

| Hydrophobic Peptides | C18, wide pore | 0.1% TFA in Water | 0.08% TFA in Acetonitrile | 0-35% B over 73 min | 1.0 mL/min | |

| General Peptides | C18, monolithic, 50 mm x 4.6 mm | 0.05% TFA in Water | 0.05% TFA in Acetonitrile | 5-50% B over 8 min | 2.0 mL/min |

Experimental Protocols

Protocol 1: Solid-Phase N-terminal Conjugation of a Peptide with 6-Azidohexanoic Acid

This protocol is suitable for modifying a peptide with 6-azidohexanoic acid at the N-terminus while the peptide is still attached to the solid-phase synthesis resin.

Materials:

-

Fmoc-deprotected peptide-resin

-

6-azidohexanoic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Ninhydrin test solution

Procedure:

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Coupling Solution Preparation: In a separate vessel, dissolve 3 equivalents of 6-azidohexanoic acid, 3 equivalents of DIC, and 3 equivalents of OximaPure® in DMF.

-

Conjugation Reaction: Add the coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Confirmation of Coupling: Perform a ninhydrin test to confirm the absence of free primary amines, indicating a complete reaction.

-

Cleavage and Deprotection: Proceed with the standard cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the azide-modified peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: Solution-Phase Conjugation of a Purified Peptide with 6-Azidohexanoic Acid

This protocol is designed for conjugating 6-azidohexanoic acid to a free amine (N-terminus or a lysine side chain) of a purified peptide in solution.

Materials:

-

Purified peptide with a free amine group

-

6-azidohexanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS for aqueous reactions

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution (e.g., hydroxylamine)

-

Desalting column

Procedure:

-

Peptide Preparation: Dissolve the purified peptide in the appropriate buffer. For N-terminal modification, ensure the lysine side chains are protected if they are not the intended target.

-

Activation of 6-Azidohexanoic Acid:

-

In a separate tube, dissolve 1.5 equivalents of 6-azidohexanoic acid in Activation Buffer.

-

Add 1.5 equivalents of NHS (or sulfo-NHS) and 1.2 equivalents of EDC.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated 6-azidohexanoic acid solution to the peptide solution.

-

Adjust the pH to 7.2-7.5 with the Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine or Tris buffer, to consume any remaining active NHS esters.

-

Purification: Purify the azide-modified peptide from excess reagents and unreacted peptide using a desalting column followed by RP-HPLC.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the newly introduced azide group on the peptide and an alkyne-containing molecule (e.g., a fluorescent dye, drug molecule, or biotin).

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the azide-modified peptide and the alkyne-functionalized molecule in the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM) and sodium ascorbate (e.g., 100 mM) in water.

-

Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA) in water.

-

-

Reaction Mixture Assembly:

-

In a microcentrifuge tube, combine the azide-modified peptide (1 equivalent) and the alkyne-functionalized molecule (1.5-3 equivalents).

-

Add the copper ligand (e.g., 1-2 equivalents).

-

Add CuSO₄ (e.g., 0.5-1 equivalent).

-

Initiate the reaction by adding sodium ascorbate (e.g., 5-10 equivalents).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Purification: Purify the final peptide conjugate using RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.

Visualizations

Experimental Workflow for Peptide Conjugation and Application

Caption: Workflow for peptide modification with 6-azidohexanoic acid and subsequent bioorthogonal ligation.

Integrin Signaling Pathway Activated by an RGD Peptide Conjugate

The Arg-Gly-Asp (RGD) sequence is a well-known motif that targets integrin receptors, which are transmembrane proteins involved in cell adhesion and signaling. The binding of an RGD peptide to an integrin like αvβ3 can trigger a signaling cascade that promotes cell survival and proliferation. This pathway is a common target for peptide-drug conjugates in cancer therapy.

Caption: RGD peptide conjugate binding to integrin αvβ3 activates the FAK/ILK and PI3K/Akt signaling pathways.

References

Application Notes and Protocols for Surface Functionalization of Nanoparticles using 6-Azidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces is a cornerstone of modern nanotechnology, enabling the development of sophisticated platforms for targeted drug delivery, advanced diagnostics, and novel biomaterials.[1] 6-azidohexanoic acid is a versatile bifunctional linker molecule ideal for imparting "clickable" functionality to nanoparticles.[2][3][4] Its terminal carboxylic acid group allows for covalent attachment to amine-presenting surfaces, while the azide moiety serves as a chemical handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reactions.[5] This allows for the straightforward conjugation of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes.

These application notes provide detailed protocols for the surface functionalization of amine-presenting nanoparticles with 6-azidohexanoic acid and their subsequent modification via click chemistry.

Core Principles

The central strategy involves a two-step process:

-

Surface Azidation: Amine-functionalized nanoparticles are reacted with 6-azidohexanoic acid in the presence of a carbodiimide activator (e.g., EDC) to form stable amide bonds. This results in nanoparticles coated with terminal azide groups.

-